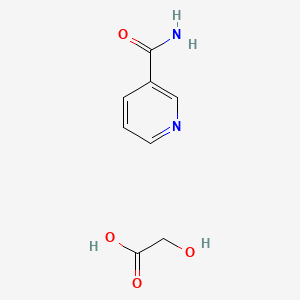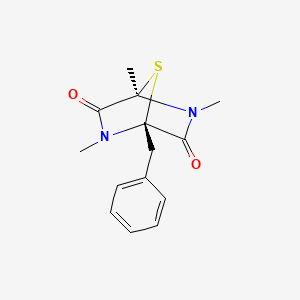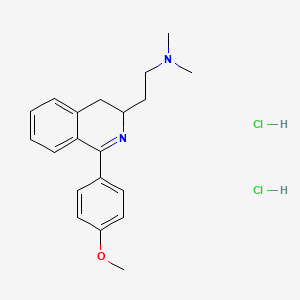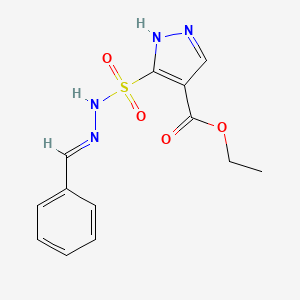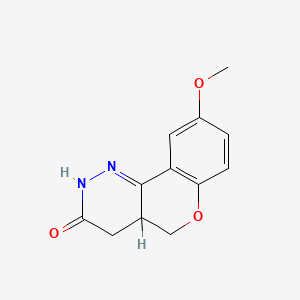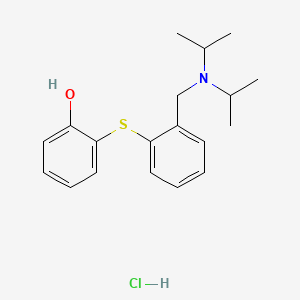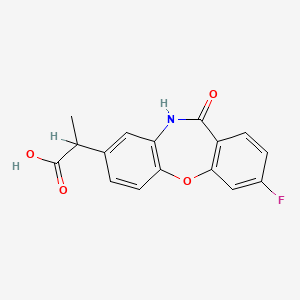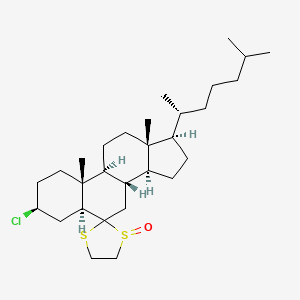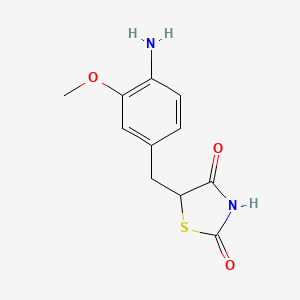
5-(4-Amino-3-methoxybenzyl)-2,4-thiazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Amino-3-metoxibencil)-2,4-tiazolidindiona es un compuesto orgánico sintético que pertenece a la clase de las tiazolidindionas. Este compuesto se caracteriza por la presencia de un anillo de tiazolidindiona, que es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno, y un grupo bencilo sustituido con un grupo amino y un grupo metoxilo. Las tiazolidindionas son conocidas por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(4-Amino-3-metoxibencil)-2,4-tiazolidindiona típicamente involucra la reacción de 4-amino-3-metoxibencilamina con derivados de tiazolidindiona bajo condiciones específicas. Un método común incluye el uso de una base como hidruro de sodio o carbonato de potasio para facilitar la reacción de sustitución nucleofílica. La reacción generalmente se lleva a cabo en un solvente aprótico como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) a temperaturas elevadas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de catalizadores y técnicas avanzadas de purificación como la recristalización o la cromatografía también se pueden emplear para lograr productos de alta calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(4-Amino-3-metoxibencil)-2,4-tiazolidindiona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los grupos amino y metoxilo en el anillo bencílico pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en DMF para sustitución nucleofílica.
Principales productos formados
Oxidación: Formación de los correspondientes sulfoxidos o sulfonas.
Reducción: Formación de derivados de tiazolidindiona reducidos.
Sustitución: Formación de derivados de bencilo sustituidos.
Aplicaciones Científicas De Investigación
5-(4-Amino-3-metoxibencil)-2,4-tiazolidindiona ha sido estudiada para diversas aplicaciones de investigación científica:
Química: Usado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos metabólicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-(4-Amino-3-metoxibencil)-2,4-tiazolidindiona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad, o puede interactuar con un receptor, modulando sus vías de señalización. Los objetivos moleculares y las vías exactas involucradas dependen del contexto biológico específico y la naturaleza de las interacciones del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Alcohol 4-Amino-3-metoxibencílico: Un intermedio clave en la síntesis de varios compuestos orgánicos.
N-[(4-amino-3-metoxifenil)metil]carbamato de terc-butilo: Otro derivado con potencial actividad biológica.
Singularidad
5-(4-Amino-3-metoxibencil)-2,4-tiazolidindiona es único debido a su patrón de sustitución específico y la presencia del anillo de tiazolidindiona. Esta estructura imparte propiedades químicas y biológicas distintas, convirtiéndola en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
86733-81-5 |
|---|---|
Fórmula molecular |
C11H12N2O3S |
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
5-[(4-amino-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O3S/c1-16-8-4-6(2-3-7(8)12)5-9-10(14)13-11(15)17-9/h2-4,9H,5,12H2,1H3,(H,13,14,15) |
Clave InChI |
SNBJRZPGEVQCNE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC2C(=O)NC(=O)S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


